molecular formula C16H12Br2FN5O B11437385 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11437385
M. Wt: 469.11 g/mol
InChI Key: YQHAIOXOKIDSKF-UHFFFAOYSA-N
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Description

5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with amino, bromo, and fluorophenyl groups, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Bromination and Fluorination: The bromo and fluoro substituents can be introduced via electrophilic aromatic substitution reactions using bromine and fluorine reagents, respectively.

    Carboxamide Formation: The carboxamide group can be formed by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the bromo and fluoro substituents, potentially converting them to hydrogen or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogens, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with triazole derivatives.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in key biological processes, such as cell proliferation, apoptosis, and inflammation.

    Pathways Involved: It may modulate signaling pathways like the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Bromo and Fluoro Substituted Aromatics: Compounds with similar bromo and fluoro substituents on aromatic rings.

Uniqueness

    Unique Substitution Pattern: The specific combination of amino, bromo, and fluoro substituents on the triazole ring makes this compound unique.

    Biological Activity: Its unique substitution pattern may confer distinct biological activities compared to other triazole derivatives.

Properties

Molecular Formula

C16H12Br2FN5O

Molecular Weight

469.11 g/mol

IUPAC Name

5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-bromophenyl)triazole-4-carboxamide

InChI

InChI=1S/C16H12Br2FN5O/c17-10-3-5-12(6-4-10)21-16(25)14-15(20)24(23-22-14)8-9-1-2-11(18)7-13(9)19/h1-7H,8,20H2,(H,21,25)

InChI Key

YQHAIOXOKIDSKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)Br)F)N)Br

Origin of Product

United States

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